molecular formula C22H27ClFN7O4S B612206 Encorafenib CAS No. 1269440-17-6

Encorafenib

Numéro de catalogue B612206
Numéro CAS: 1269440-17-6
Poids moléculaire: 540.01
Clé InChI: CMJCXYNUCSMDBY-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Encorafenib, sold under the brand name Braftovi, is a medication for the treatment of certain melanoma cancers . It is a small molecule BRAF inhibitor that targets key enzymes in the MAPK signaling pathway . This pathway occurs in many different cancers including melanoma and colorectal cancers .


Synthesis Analysis

The synthesis of encorafenib involves several steps. Two intermediates (223 and 225) were separately synthesized from (S)-propane-1,2-diamine (227) and 2-bromo-4-chloro-1-fluorobenzene (229) in two and three steps, respectively .


Molecular Structure Analysis

The crystal structure of encorafenib, C22H27ClFN7O4S, has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .


Chemical Reactions Analysis

Encorafenib is a potent BRAF kinase inhibitor that undergoes significant metabolism by CYP3A4 (83%) and CYP2C19 (16%). It is also a substrate of P-glycoprotein (P-gp), which means it has potential for enzyme-transporter related interactions .


Physical And Chemical Properties Analysis

Encorafenib has a molecular formula of C22H27ClFN7O4S and a molecular weight of 540.0 g/mol .

Applications De Recherche Scientifique

Treatment of Metastatic Colorectal Cancer (mCRC)

Encorafenib is an oral small molecule BRAF inhibitor used in combination with cetuximab for the treatment of adult patients with metastatic colorectal cancer (mCRC) with a BRAF V600E mutation . This combination therapy has shown significant improvement in median overall survival (OS), objective response rate (ORR), and progression-free survival (PFS) compared to standard therapy .

Treatment of BRAF-mutant Solid Tumors

A Phase Ib/II study showed that the combination of Encorafenib and the MEK inhibitor Binimetinib had encouraging activity in patients with BRAF V600E–mutant solid tumors . This combination showed acceptable tolerability and led to confirmed responses in patients with mCRC, BRAFi-pretreated melanoma, and BRAFi-naïve BRAF-mutant melanoma .

Treatment of BRAF-mutant Melanoma

Encorafenib, in combination with Binimetinib, has been used in the treatment of patients with BRAF-mutant melanoma . The combination showed promising results in the COLUMBUS study, a phase III trial .

Treatment of BRAF V600E Mutation

Encorafenib is used in the treatment of adult patients with mCRC with a BRAF V600E mutation . This mutation leads to increased cell proliferation and survival through constitutive activation of BRAF kinase and sustained RAS/RAF/MEK/ERK pathway signaling .

Treatment of BRAF V600E–mutant Solid Tumors

The combination of Encorafenib and Binimetinib showed encouraging activity in patients with BRAF V600E–mutant solid tumors . The combination had a manageable tolerability profile and showed promising results in the phase II cohorts .

Treatment of BRAF-mutant Metastatic Colorectal Cancer (mCRC)

Encorafenib, in combination with cetuximab, is used for the treatment of adult patients with mCRC with a BRAF V600E mutation . This combination therapy has shown significant improvement in median overall survival (OS), objective response rate (ORR), and progression-free survival (PFS) compared to standard therapy .

Safety And Hazards

Encorafenib can harm an unborn baby and should not be used if you are pregnant. Use a non-hormonal form of birth control to prevent pregnancy while using encorafenib and for at least 2 weeks after your last dose . Although encorafenib is used to treat melanoma, using encorafenib may increase your risk of developing other types of skin cancer .

Orientations Futures

The combination of encorafenib (BRAF inhibitor), binimetinib (MEK inhibitor) and cetuximab (anti-EGFR antibody) has been investigated in the randomized phase III BEACON CRC trial . This combination has shown promising results in the treatment of BRAFV600E-mutant metastatic non–small-cell lung cancer .

Propriétés

IUPAC Name

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJCXYNUCSMDBY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155347
Record name LGX-818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Encorafenib is a kinase inhibitor that specifically targets BRAF V600E, as well as wild-type BRAF and CRAF while tested with in vitro cell-free assays with IC50 values of 0.35, 0.47, and 0.3 nM, respectively. Mutations in the BRAF gene, including BRAF V600E, result in activated BRAF kinases that mahy stimulate tumor cell growth. Encorafenib is able to bind to other kinases in vitro including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 and significantly reduce ligand binding to these kinases at clinically achievable concentrations (≤ 0.9 μM). In efficacy studies, encorafenib inhibited the in vitro cell growth of tumor cell lines that express BRAF V600 E, D, and K mutations. In mice implanted with tumor cells expressing the BRAF V600E mutation, encorafenib induced tumor regressions associated with RAF/MEK/ERK pathway suppression. Encorafenib and binimetinib target two different kinases in the RAS/RAF/MEK/ERK pathway. Compared with either drug alone, co-administration of encorafenib and binimetinib result in greater anti-proliferative activity in vitro in BRAF mutation-positive cell lines and greater anti-tumor activity with respect to tumor growth inhibition in BRAF V600E mutant human melanoma xenograft studies in mice. In addition to the above, the combination of encorafenib and binimetinib acted to delay the emergence of resistance in BRAF V600E mutant human melanoma xenografts in mice compared with the administration of either drug alone.
Record name Encorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Encorafenib

CAS RN

1269440-17-6
Record name Encorafenib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269440-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encorafenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269440176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LGX-818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino]propan-2-yl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENCORAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7891MRB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.